molecular formula C12H13BrN2O2 B14863959 3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione

3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione

Cat. No.: B14863959
M. Wt: 297.15 g/mol
InChI Key: JKDTWQWCSPGCGX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with two methyl groups and two keto groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione typically involves the reaction of 4-bromobenzylamine with dimethylmalonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the piperazine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl substitution but different core structure.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with a pyrazoline core.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with bromophenyl substitution .

Uniqueness

3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to its specific piperazine core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

3-(4-bromophenyl)-1,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C12H13BrN2O2/c1-14-7-10(16)15(2)11(12(14)17)8-3-5-9(13)6-4-8/h3-6,11H,7H2,1-2H3

InChI Key

JKDTWQWCSPGCGX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C(C1=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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